N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a quinoline, thiazole, and thiophene moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Thiazole Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinoline and thiazole intermediates can be coupled using a variety of methods, such as amide bond formation using coupling reagents like EDCI or DCC.
Final Assembly: The thiophene-2-carboxamide can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinoline, thiazole, and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Known for their antimalarial and antibacterial properties.
Thiazole Derivatives: Often used in the development of antifungal and anticancer agents.
Thiophene Derivatives: Commonly found in organic electronics and pharmaceuticals.
Uniqueness
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of these three moieties, which may confer a unique set of biological activities and chemical reactivity.
Biological Activity
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Molecular Formula: C23H27N5OS
Molecular Weight: 421.55838
CAS Number: Not specified in the current literature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds structurally similar to this compound. These derivatives have shown promising activity against various bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
3h | S. aureus | 8 µg/mL | |
7 | E. faecium | 16 µg/mL | |
9f | C. albicans | 4 µg/mL | |
14f | C. auris | 32 µg/mL |
These compounds exhibit broad-spectrum activity, especially against drug-resistant strains, indicating their potential as novel antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The structure-dependent activity was assessed using different cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | Viability (%) at 100 µM | Reference |
---|---|---|---|
Compound 1 | A549 (Lung) | 60 | |
Compound 1 | Caco-2 (Colon) | 39.8 | |
Compound 3b | Caco-2 (Colon) | 31.9 |
The data suggest that certain modifications in the thiazole structure can enhance anticancer activity, particularly against colorectal adenocarcinoma cells.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes : Similar thiazole compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins involved in disease pathways, supporting the observed biological activities.
Case Studies
A notable case study demonstrated the efficacy of a related compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vivo, suggesting its potential for therapeutic use.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-17(22-9-3-6-13-5-1-2-7-15(13)22)11-14-12-26-19(20-14)21-18(24)16-8-4-10-25-16/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYIUKPUINNXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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